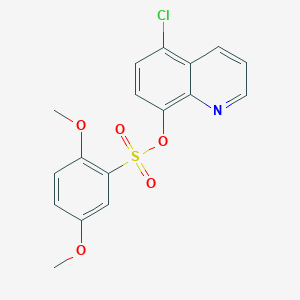
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is an organic compound that features a unique combination of a ketone and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(2-benzothiazolylidene)-: Lacks the ethyl group, resulting in different electronic properties.
2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene)-: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.
Properties
CAS No. |
13861-37-5 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8- |
InChI Key |
ZAQJHSAPJIMKAM-WQLSENKSSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Key on ui other cas no. |
13861-37-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B225727.png)




![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)




